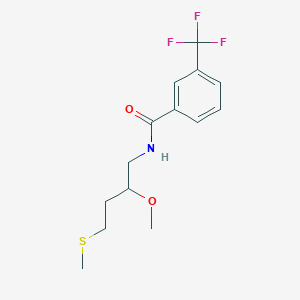

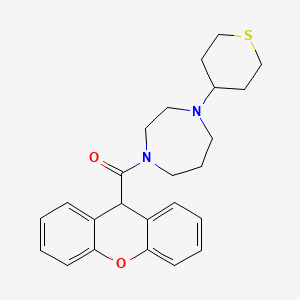

N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide, also known as Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. This compound belongs to the class of fenamates and has been widely studied for its pharmacological properties.

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as our compound, have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as potent antiviral agents .

Anti-inflammatory Activity

Indole and thiophene derivatives have demonstrated anti-inflammatory properties. This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown promising anticancer activity. This is an area of active research, with the potential for the development of new cancer therapies .

Antimicrobial Activity

Both indole and thiophene derivatives have exhibited antimicrobial properties, making them potential candidates for the development of new antimicrobial agents .

Antidiabetic Activity

Indole derivatives have also shown antidiabetic activity, which could lead to the development of new treatments for diabetes .

Neuroprotective Activity

The compound has shown strong potency in inhibiting acetylcholinesterase enzyme (AChE), which is a key target in the treatment of neurodegenerative diseases like Alzheimer’s .

Industrial Chemistry and Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds. Various strategies have been utilized for improving the yield of Biginelli’s reaction product, like ceric ammonium nitrate, bismuth nitrate under microwave irradiation, 2,4,6-trichloro-1,3,5-triazine (TCT) under ultrasound radiation, lewis acid BF3.Et2O, niobium oxides, lanthanide triflates, (Bi (NO3)3), indium chloride, antimony chloride, barium chloride, molecu-lar iodine, heteropoly acids, copper iodide, sodium dodecyl sul-phate (SDS) as an anionic surfactant and ZrCl4(THF)2 have been used to improve the yield value .

properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-2-18-13-7-6-12(10-11(13)5-8-15(18)19)17-16(20)14-4-3-9-21-14/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOCDSVQOAVERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole](/img/structure/B2403446.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)

![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2403449.png)

![4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2403454.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2403458.png)

![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2403460.png)

![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)